Ethyl 4-hydrazinylbenzoate
Overview
Description
Ethyl 4-hydrazinylbenzoate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with an ethyl group and the para position is substituted with a hydrazinyl group.
Mechanism of Action
Target of Action
Ethyl 4-hydrazinylbenzoate is a derivative of hydrazone . Hydrazone derivatives have been attributed with interesting pharmacological properties . They have shown potential medical applications due to their biological activities as antitumor, anticonvulsants, antimalarial, analgesic, anti-mycobacterial, vasodilators, anti-inflammatory, and antivirals agents . .
Mode of Action
It is known that hydrazones, in general, interact with biomolecular targets for cancer treatment such as dna and tubulin . The hydrophobic effect, associated with the number of nitro groups on the phenyl ring, is the major driving force involved in the binding of drugs to their receptor targets .
Biochemical Pathways
Given its classification as a hydrazone derivative, it may be inferred that it interacts with pathways relevant to its reported biological activities, such as those involved in tumor suppression, inflammation, and viral inhibition .
Pharmacokinetics
It is reported that the compound has high gastrointestinal absorption . . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Given its classification as a hydrazone derivative and its reported biological activities, it may be inferred that it has potential therapeutic effects in the context of cancer, inflammation, and viral infections .
Biochemical Analysis
Biochemical Properties
Ethyl 4-hydrazinylbenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as hydrolases and oxidoreductases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can influence the enzyme’s activity. For instance, this compound can act as an inhibitor for certain hydrolases, thereby modulating the hydrolysis of specific substrates .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it has been found to impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit the activity of certain oxidoreductases by binding to their active sites. This inhibition can result in altered redox states within the cell, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects. High doses of this compound can cause oxidative stress, liver damage, and alterations in hematological parameters .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels. For instance, this compound can affect the glycolytic pathway by inhibiting key glycolytic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its overall activity and function. Studies have shown that this compound tends to accumulate in the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-hydrazinylbenzoate can be synthesized through the esterification of 4-hydrazinobenzoic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydrazinylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazones or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-hydrazinylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Comparison with Similar Compounds
Ethyl 4-hydrazinylbenzoate can be compared with other similar compounds such as:
Ethyl 4-aminobenzoate: Similar structure but with an amino group instead of a hydrazinyl group.
Ethyl 4-nitrobenzoate: Contains a nitro group instead of a hydrazinyl group.
Ethyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a hydrazinyl group.
Uniqueness: The presence of the hydrazinyl group in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-hydrazinylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)7-3-5-8(11-10)6-4-7/h3-6,11H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYDHGMTXHCSKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355170 | |
Record name | ethyl 4-hydrazinylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14685-90-6 | |
Record name | ethyl 4-hydrazinylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14685-90-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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